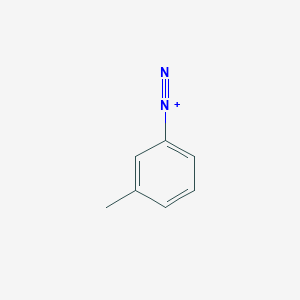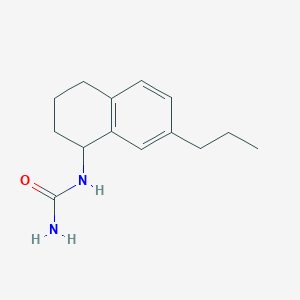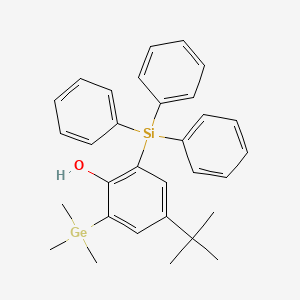
4-tert-Butyl-2-(trimethylgermyl)-6-(triphenylsilyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-tert-Butyl-2-(trimethylgermyl)-6-(triphenylsilyl)phenol is a complex organic compound characterized by the presence of tert-butyl, trimethylgermyl, and triphenylsilyl groups attached to a phenol ring
Métodos De Preparación
The synthesis of 4-tert-Butyl-2-(trimethylgermyl)-6-(triphenylsilyl)phenol typically involves multi-step organic reactions. The synthetic route may include:
Formation of the Phenol Core: The phenol core can be synthesized through electrophilic aromatic substitution reactions.
Introduction of tert-Butyl Group: The tert-butyl group is often introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst.
Attachment of Trimethylgermyl Group: The trimethylgermyl group can be introduced through a Grignard reaction involving trimethylgermyl chloride and a suitable phenol derivative.
Addition of Triphenylsilyl Group: The triphenylsilyl group is typically added using a silylation reaction with triphenylsilyl chloride and a base.
Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
4-tert-Butyl-2-(trimethylgermyl)-6-(triphenylsilyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can undergo reduction reactions, particularly at the phenol group, using reducing agents such as sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring, facilitated by the electron-donating effects of the tert-butyl, trimethylgermyl, and triphenylsilyl groups.
Common reagents and conditions for these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or ethanol. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
4-tert-Butyl-2-(trimethylgermyl)-6-(triphenylsilyl)phenol has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: Used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.
Mecanismo De Acción
The mechanism by which 4-tert-Butyl-2-(trimethylgermyl)-6-(triphenylsilyl)phenol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phenol group can form hydrogen bonds, while the bulky substituents can influence the compound’s binding affinity and specificity. Pathways involved may include signal transduction and metabolic processes.
Comparación Con Compuestos Similares
Similar compounds include:
2-tert-Butyl-4-methylphenol: Known for its antioxidant properties.
4-tert-Butyl-2-(trimethylsilyl)phenol: Similar structure but with a trimethylsilyl group instead of a trimethylgermyl group.
2-tert-Butyl-4-hydroxyanisole: Another phenolic compound with antioxidant activity.
The uniqueness of 4-tert-Butyl-2-(trimethylgermyl)-6-(triphenylsilyl)phenol lies in the combination of its substituents, which confer distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
63247-81-4 |
|---|---|
Fórmula molecular |
C31H36GeOSi |
Peso molecular |
525.3 g/mol |
Nombre IUPAC |
4-tert-butyl-2-trimethylgermyl-6-triphenylsilylphenol |
InChI |
InChI=1S/C31H36GeOSi/c1-31(2,3)24-22-28(32(4,5)6)30(33)29(23-24)34(25-16-10-7-11-17-25,26-18-12-8-13-19-26)27-20-14-9-15-21-27/h7-23,33H,1-6H3 |
Clave InChI |
IKGIFKDLVXUDPF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC(=C(C(=C1)[Ge](C)(C)C)O)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Undecanoic acid, 11-[2,2,2-trifluoro-1,1-bis(trifluoromethyl)ethoxy]-](/img/structure/B14506239.png)
![N'-[2-(2-Chlorophenyl)propan-2-yl]-N-methyl-N-phenylurea](/img/structure/B14506248.png)
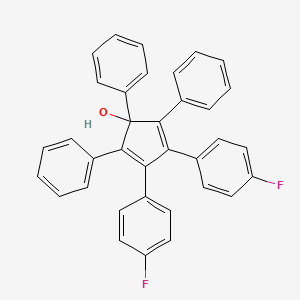

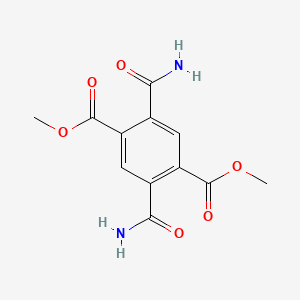
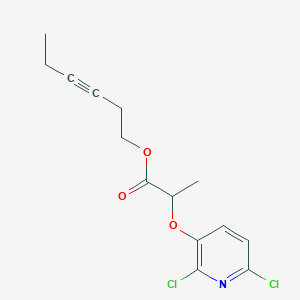
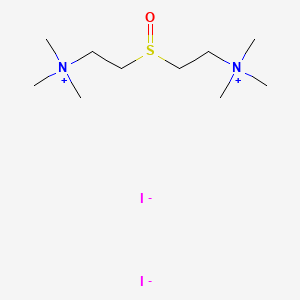

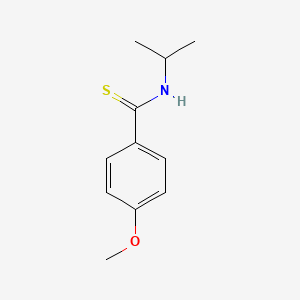
![1-[(But-1-en-3-yn-1-yl)sulfanyl]-9,9-dimethyldecane](/img/structure/B14506280.png)
